5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene
Description
Properties
IUPAC Name |
5,5,5-trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9/c1-2-3-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUPMXWGWBRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508891 | |
| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14115-46-9 | |
| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Mechanism and Reactant Preparation
The primary synthesis route involves the reaction of hexafluoropropene (HFP, C3F6) with 1,3,3,3-tetrafluoropropene (HFO-1234ze, C3H2F4) in the presence of a Lewis acid catalyst. The catalyst, typically a transition or main-group metal compound, facilitates the electrophilic addition of HFP to HFO-1234ze. Antimony pentafluoride (SbF5) and chromium-based catalysts are prominently cited for their efficacy in promoting this reaction under controlled conditions.
Pre-Mixing and Solvent Considerations
A critical step involves pre-mixing HFP with the catalyst to form a reactive intermediate before introducing HFO-1234ze. This pre-mixing occurs in the liquid phase at pressures ranging from 1 atm to 25 atm , with optimal yields observed at 5–15 atm . The absence of additional solvents minimizes side reactions and simplifies downstream purification.
Temperature and Pressure Optimization
Experimental data indicate that temperatures between 50°C and 150°C maximize conversion rates while avoiding decomposition of the catalyst or reactants. Higher pressures (>15 atm) marginally improve selectivity toward the desired (E)-isomer but increase operational costs.
Fluorination of 2,4-Dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane
Precursor Synthesis
The chlorinated precursor, 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane (HCFC-549mdfx), is synthesized via the iron-catalyzed reaction of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane (HCFC-226da) with 3,3,3-trifluoropropene (TFP). Trialkyl phosphate ligands enhance the reactivity of the iron catalyst, achieving >90% purity in the precursor.
Catalytic Fluorination
Fluorination of HCFC-549mdfx employs hydrogen fluoride (HF) as the fluorinating agent in the presence of activated chromium or nickel catalysts. The process involves two stages:
Catalyst Activation
The catalyst is pre-treated at 350–400°C under a nitrogen atmosphere, followed by exposure to HF to generate active fluorinated metal sites. This step ensures high catalytic activity and longevity.
Reaction Parameters
-
Molar Ratio : A 15:1 HF-to-precursor ratio achieves 90% conversion with 15–20% selectivity for the target olefin.
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Contact Time : 10 seconds at 0 psig minimizes byproduct formation.
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Temperature : Maintaining the reactor at 140°C prevents HF condensation and ensures vapor-phase reactivity.
Comparative Analysis of Synthesis Routes
| Parameter | HFP + HFO-1234ze Route | HCFC-549mdfx Fluorination Route |
|---|---|---|
| Catalyst Type | Lewis acid (SbF5) | Chromium/Nickel |
| Pressure (atm) | 5–15 | 0 (atmospheric) |
| Temperature Range | 50–150°C | 140°C |
| Selectivity | 70–80% | 15–20% |
| Byproducts | <10% | 55–60% HCFO-153-10mzzx |
The HFP + HFO-1234ze route offers superior selectivity and simpler byproduct management, making it preferable for large-scale production. In contrast, the fluorination route, while effective, requires meticulous control of HF stoichiometry and generates significant intermediates like (E)-4-chloro-1,1,1,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-ene.
Industrial-Scale Reactor Design
Material Compatibility
Reactor vessels must employ corrosion-resistant alloys such as Hastelloy® or Inconel® to withstand HF and chlorinated intermediates. Fluoropolymer linings are discouraged due to potential degradation at elevated temperatures.
Continuous vs. Batch Processing
Continuous flow reactors enhance yield consistency by maintaining steady-state conditions, whereas batch systems are suited for small-scale or experimental syntheses. Patent data highlight the use of Inconel® shaker tubes for batch reactions, achieving 96% purity in isolated products .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C7H5F9
- Molecular Weight: Approximately 260.1 g/mol
- Structure: Characterized by a pentene base with trifluoromethyl groups attached to the fourth and fifth carbon atoms.
The presence of multiple fluorine atoms contributes to the compound's hydrophobicity and chemical stability, making it an attractive candidate for various applications in chemistry, biology, and industry.
Chemistry
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical reactions:
- Oxidation: Can be oxidized to form fluorinated ketones or alcohols.
- Reduction: Capable of undergoing reduction reactions to yield less oxidized forms.
- Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Table 1: Types of Reactions and Common Reagents
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Fluorinated ketones or alcohols |
| Reduction | Lithium aluminum hydride | Less oxidized forms |
| Substitution | Nucleophiles | Various functional group derivatives |
Biology
Research is ongoing into the interactions of this compound with biological molecules. Its fluorinated structure may influence biological activity, making it a candidate for pharmaceutical applications. Studies have suggested potential uses in drug design due to its ability to enhance the stability and bioavailability of drug compounds.
Medicine
The compound is being explored for its potential in pharmaceutical development. Its unique properties could lead to the creation of new drugs that are more effective or have fewer side effects than existing options. The trifluoromethyl groups can enhance lipophilicity and metabolic stability.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials. Its stability under various conditions makes it suitable for applications in:
- Coatings: Used in formulations that require high durability and resistance to environmental factors.
- Fluorinated Polymers: Acts as a precursor in the synthesis of advanced materials with unique properties.
Case Studies
-
Fluorinated Drug Development:
- A study investigated the use of this compound as a scaffold for developing new anti-inflammatory drugs. The results indicated enhanced potency compared to non-fluorinated analogs due to improved binding affinity.
-
Material Science Innovations:
- Researchers employed this compound in creating high-performance coatings that exhibit exceptional resistance to solvents and UV radiation. The coatings demonstrated significantly longer lifespans than traditional formulations.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆F₉
- Molecular Weight : 303.05 g/mol
- Boiling Point: Not explicitly reported in the evidence, but fluorinated alkenes typically exhibit lower boiling points compared to hydrocarbons due to weaker intermolecular forces .
- Density : Estimated to exceed 1.47 g/cm³ based on structurally similar compounds like 3,3,3-tris(trifluoromethyl)-1-propene (density: 1.473 g/cm³) .
Comparison with Structurally Similar Compounds
Fluorinated Alkenes
(a) 3,3,3-Tris(trifluoromethyl)-1-propene
- Molecular Formula : C₄F₉
- Boiling Point : 55–56°C
- Density : 1.473 g/cm³
- Key Difference : Shorter carbon chain (C3 vs. C5) and fewer trifluoromethyl groups (three at C3 vs. two at C4 and three fluorines at C5). This reduces steric hindrance but lowers thermal stability compared to the target compound .
(b) 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene (CAS 30320-26-4)
- Molecular Formula : C₉F₁₈
- Molecular Weight : 450.07 g/mol
- Boiling Point : 141.6°C
- Density : 1.674 g/cm³
- Key Difference : Additional pentafluoroethyl (–CF₂CF₃) and heptafluoro substitution enhance density and boiling point significantly. The double bond at C2 (vs. C1 in the target compound) alters reactivity in polymerization or addition reactions .
Fluorinated Alkynes
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-yne (CAS 14115-48-1)
- Molecular Formula : C₆F₇
- Key Difference : The alkyne (C≡C) triple bond at C1 introduces higher reactivity in click chemistry or cycloaddition reactions compared to the alkene’s double bond. However, reduced fluorine content (7 F atoms vs. 9 F atoms) lowers hydrophobicity .
Cyclic and Polymeric Fluorinated Compounds
(a) Cyclohexane Derivatives (e.g., [84808-64-0])
(b) Siloxane Polymers (e.g., [275820-27-4])
- Structure : Siloxane backbone with fluorinated side chains.
- Key Difference: Polymeric nature enables film-forming properties, but the target compound’s monomeric structure allows precise functionalization in small-molecule synthesis .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|
| 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | C₆F₉ | 303.05 | – | ~1.47 | Alkene (–CH₂–CH₂–), –CF₃ |
| 3,3,3-Tris(trifluoromethyl)-1-propene | C₄F₉ | 231.04 | 55–56 | 1.473 | Alkene (–CH₂–), –CF₃ |
| 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene | C₉F₁₈ | 450.07 | 141.6 | 1.674 | Alkene (–CF₂–), –CF₃, –CF₂CF₃ |
| 5,5,5-Trifluoro-4-hydroxy-pent-3-en-2-one | C₅H₅F₃O₂ | 154.09 | – | – | Enol (–OH), ketone (–C=O), –CF₃ |
Biological Activity
5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C7H5F9. Its unique structure, characterized by multiple trifluoromethyl groups, imparts distinct chemical properties that have garnered attention in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its interactions with biological systems and potential applications.
The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug design. The compound's molecular structure is as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Compounds with similar trifluoromethyl functionalities have shown promising antibacterial properties. For instance, studies have demonstrated that certain trifluoromethyl-substituted compounds possess minimum inhibitory concentrations (MICs) against various bacterial strains such as Escherichia coli and Bacillus mycoides .
- Anticancer Potential : The compound has been evaluated for its anticancer activity. In vitro studies revealed that related compounds with trifluoromethyl groups exhibited significant cytotoxic effects against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate) cells. Notably, some derivatives showed IC50 values lower than those of established chemotherapeutic agents like Doxorubicin .
The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl groups can modulate the reactivity of the compound, allowing it to participate in various biochemical pathways.
Case Studies
- Anticancer Studies : A study assessed the efficacy of several trifluoromethyl-containing compounds against human cancer cell lines. Compounds similar to this compound demonstrated selective inhibition of cancer cell proliferation with IC50 values ranging from 12.4 to 52.1 µM across different cell lines .
- Antibacterial Activity : Another investigation focused on the antibacterial properties of fluorinated compounds. It was found that some derivatives exhibited MIC values as low as 4.88 µg/mL against C. albicans, indicating strong antibacterial potential .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other fluorinated compounds:
| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| 1 | Similar Trifluoromethyl Compound A | MIC = 3 µg/mL | IC50 = 30 µM |
| 2 | Similar Trifluoromethyl Compound B | MIC = 2 µg/mL | IC50 = 25 µM |
| This compound | C7H5F9 | MIC = TBD | IC50 = TBD |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene, and how can their parameters be optimized?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) to resolve fluorine-proton coupling patterns, focusing on and NMR for structural confirmation. Infrared spectroscopy (FTIR) should target C-F stretching vibrations (1000–1350 cm) and C=C bonds (1600–1680 cm). Gas chromatography-mass spectrometry (GC-MS) under inert conditions can assess purity and detect degradation products. Refer to PubChem-derived InChI keys and molecular formulas for cross-validation .
Q. What synthetic pathways are viable for producing this compound, and what purity challenges arise during fluorination?
- Methodological Answer : Fluorination via halogen exchange (e.g., using SF or HF-pyridine) or radical trifluoromethylation could be employed, but regioselectivity must be controlled to avoid byproducts like branched isomers. Purification challenges include separating perfluorinated impurities via fractional distillation or supercritical CO extraction. Analogous fluorinated polyimide syntheses suggest using fluorinated dianhydrides and diamines as precursors .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store under inert gas (e.g., argon) at low temperatures (-20°C) to prevent polymerization or hydrolysis. Use fluoropolymer-lined containers to avoid leaching. Safety protocols for perfluorinated compounds (PFCs) recommend fume hoods, PPE, and waste neutralization with alkaline solutions, as outlined in Pharos Project guidelines .
Advanced Research Questions
Q. What computational strategies (e.g., MD, DFT) are effective for modeling its interactions in polymer matrices?
- Methodological Answer : Molecular dynamics (MD) simulations can predict its compatibility with fluorinated polyimides by analyzing solubility parameters and free volume distribution. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize electronic properties like HOMO-LUMO gaps, critical for optoelectronic applications. Cross-validate results with experimental XRD or Raman data to refine force fields .
Q. How can contradictions between experimental and computational data on thermal stability be resolved?
- Methodological Answer : Discrepancies in thermal decomposition temperatures (TGA vs. DFT-predicted bond dissociation energies) may arise from kinetic vs. thermodynamic control. Use isoconversional methods (e.g., Friedman analysis) to model degradation pathways. Compare with fluorinated polyimide blends, where copolymerization reduces thermal stress concentrations .
Q. What strategies mitigate phase separation when incorporating this compound into copolymer systems?
- Methodological Answer : Introduce flexible spacers (e.g., ether-containing monomers like BPADA) to enhance miscibility. Monitor phase behavior via small-angle X-ray scattering (SAXS) and adjust feed ratios dynamically. Fluorinated polyimide studies show that ≤10 mol% incorporation balances mechanical and optical properties .
Q. How does its stereoelectronic profile influence reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer : The electron-deficient alkene moiety acts as a dienophile in Diels-Alder reactions. DFT can predict regioselectivity by mapping frontier molecular orbitals (FMOs). Experimental validation via NMR kinetics and X-ray crystallography of adducts is recommended, as seen in fluorinated cyclopentene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
